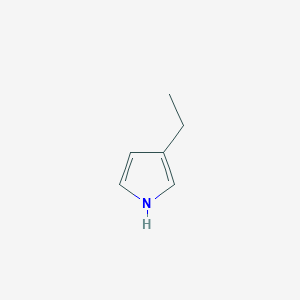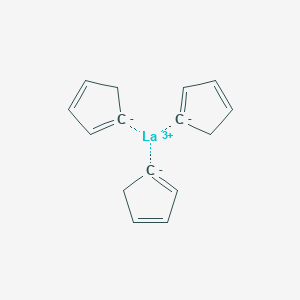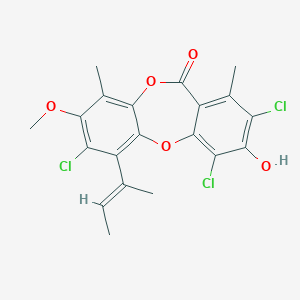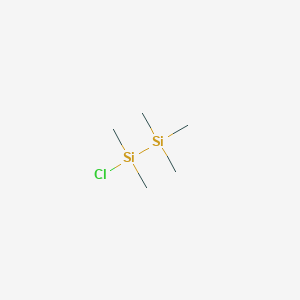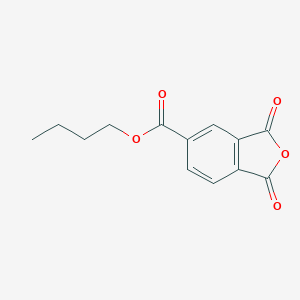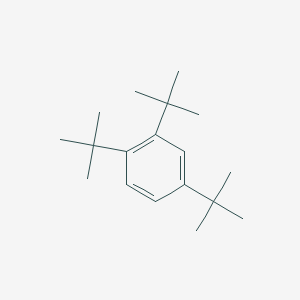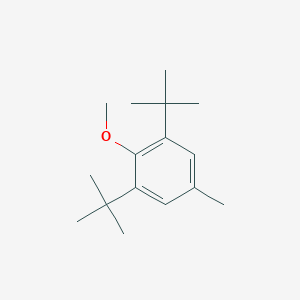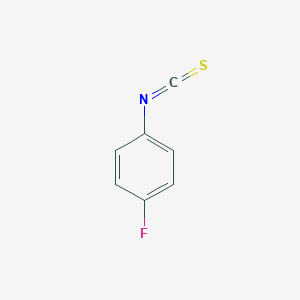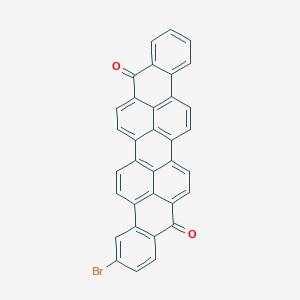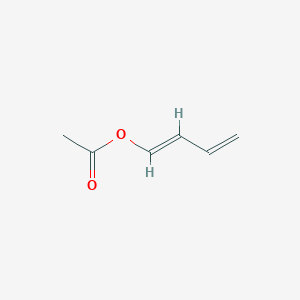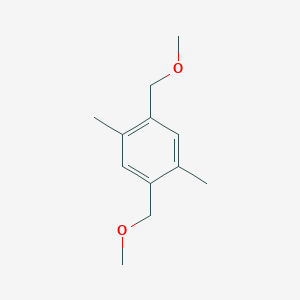
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene, also known as DMMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is used as a reagent for the protection of alcohols, amines, and carboxylic acids. It is also employed as a building block for the synthesis of complex organic molecules.
In materials science, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been used as a precursor for the synthesis of novel polymers and copolymers. These materials have unique properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents. In medicinal chemistry, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of inclusion complexes with other molecules. Inclusion complexes are formed when 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene molecules encapsulate other molecules within their crystal lattice structure. This process is driven by the hydrophobic effect, which results in the formation of stable complexes.
Effets Biochimiques Et Physiologiques
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe reagent for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has several advantages as a reagent for laboratory experiments. It is readily available, easy to handle, and has a long shelf life. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is also stable under a wide range of conditions and can be used in a variety of organic solvents. However, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has some limitations, including its high cost and limited solubility in water.
Orientations Futures
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene. One potential area is the synthesis of novel polymers and copolymers using 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as a precursor. These materials have potential applications in various fields, including electronics, coatings, and adhesives.
Another area of research is the development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene-based drug delivery systems. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has the potential to form inclusion complexes with a wide range of drugs, making it a promising candidate for drug delivery applications.
In conclusion, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is a versatile chemical compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to form inclusion complexes, make it an attractive reagent for use in organic synthesis, materials science, and medicinal chemistry. As research in this area continues, it is likely that new applications for 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene will be discovered, leading to further advancements in science and technology.
Méthodes De Synthèse
The synthesis of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene involves the reaction of 2,5-dimethylhydroquinone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a cyclic acetal intermediate, which is subsequently hydrolyzed to yield 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as the final product.
Propriétés
Numéro CAS |
1444-74-2 |
|---|---|
Nom du produit |
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1,4-bis(methoxymethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-12(8-14-4)10(2)6-11(9)7-13-3/h5-6H,7-8H2,1-4H3 |
Clé InChI |
JNWBIADIWCEHAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1COC)C)COC |
SMILES canonique |
CC1=CC(=C(C=C1COC)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



